molecular formula C4H7NO B014082 1-Acetylaziridine CAS No. 460-07-1

1-Acetylaziridine

Cat. No.: B014082
CAS No.: 460-07-1
M. Wt: 85.1 g/mol
InChI Key: OTIXUSNHAKOJBX-UHFFFAOYSA-N
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Description

1-Acetylaziridine is an organic compound characterized by a three-membered ring structure containing nitrogen. This compound is a derivative of aziridine, where an acetyl group is attached to the nitrogen atom. The unique ring strain in aziridines makes them highly reactive and valuable intermediates in organic synthesis.

Biochemical Analysis

Biochemical Properties

1-Acetylaziridine plays a significant role in biochemical reactions, particularly in the inactivation of viruses such as foot-and-mouth disease virus (FMDV) and poliovirus. It achieves this without impairing the biological properties of several proteins under conditions that render the viruses innocuous . The compound interacts with viral proteins involved in attachment and uncoating processes, indicating that these proteins remain unaffected by the inactivation process. Additionally, this compound is involved in the synthesis of polyamines through ring-opening polymerization, which has applications in antibacterial and antimicrobial coatings .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inactivate viruses without affecting protein function suggests that it can be used to study viral entry and replication mechanisms in cells. Furthermore, the ring-opening reactions of aziridines, including this compound, are crucial for the synthesis of nitrogen-containing biologically active molecules, which can impact cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic ring-opening reactions. These reactions involve the interaction of the aziridine ring with nucleophiles, leading to the formation of various biologically active compounds. The compound can also form aziridinium ions, which react with nucleophiles to produce primary amines and other products . This mechanism is essential for the synthesis of polyamines and other nitrogen-containing compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored in a freezer at -20°C . Long-term studies have shown that this compound can maintain its inactivation properties for extended periods, making it suitable for use in vaccine preparation and other biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inactivates viruses without causing adverse effects. At higher doses, it may exhibit toxic or carcinogenic properties . Studies have shown that the compound can be used safely within a specific dosage range, but caution is necessary to avoid potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include the synthesis of polyamines through ring-opening polymerization. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to the production of various nitrogen-containing compounds . These metabolic pathways are essential for the compound’s biological activity and its applications in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular functions and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns affect the compound’s activity and function within the cell

Preparation Methods

1-Acetylaziridine can be synthesized through several methods:

    Electrochemical Synthesis: This method involves the coupling of amines and alkenes via an electrogenerated dication.

    Ring-Opening Polymerization: Aziridines can be polymerized through anionic or cationic ring-opening mechanisms.

Chemical Reactions Analysis

1-Acetylaziridine undergoes several types of chemical reactions:

    Nucleophilic Ring-Opening Reactions: These reactions are crucial for synthesizing nitrogen-containing biologically active molecules.

    Polymerization: The ring strain in aziridines makes them suitable for polymerization, leading to the formation of polyamines.

Comparison with Similar Compounds

1-Acetylaziridine is similar to other aziridines and azetidines:

    Aziridines: These compounds have a three-membered ring structure with nitrogen.

    Azetidines: These compounds have a four-membered ring structure with nitrogen.

Properties

IUPAC Name

1-(aziridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(6)5-2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIXUSNHAKOJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060035
Record name Aziridine, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-07-1
Record name Acetylethylenimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylethyleneimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(1-aziridinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aziridine, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetylaziridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLETHYLENIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO0886WFZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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